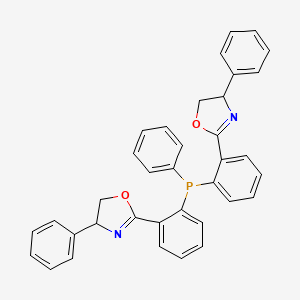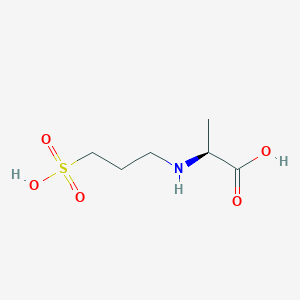
N-(3-Sulfopropyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Sulfopropyl)-L-alanine is an organic compound characterized by the presence of a sulfonic acid group attached to a propyl chain, which is further linked to the amino acid L-alanine. This compound is known for its water solubility and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-L-alanine typically involves the reaction of L-alanine with 1,3-propane sultone. The process begins with the N-alkylation of L-alanine using 1,3-propane sultone under controlled conditions. This reaction is usually carried out in an aqueous medium at room temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-(3-Sulfopropyl)-L-alanine undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonate esters .
Scientific Research Applications
N-(3-Sulfopropyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing water-soluble polymers and hydrogels.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of specialty chemicals and as a stabilizer for nanoparticles.
Mechanism of Action
The mechanism of action of N-(3-Sulfopropyl)-L-alanine involves its interaction with various molecular targets and pathways. The sulfonic acid group plays a crucial role in its reactivity, allowing it to participate in oxidation-reduction reactions and form stable complexes with metal ions. These interactions are essential for its applications in catalysis and material science .
Comparison with Similar Compounds
- N-(3-Sulfopropyl)-N-methacroyloxyethyl-N,N-dimethylammonium betaine
- N-(3-Sulfopropyl)-N-methacryloxyethyl-N,N-dimethylbetaine
Comparison: N-(3-Sulfopropyl)-L-alanine is unique due to its amino acid backbone, which imparts biocompatibility and water solubility. In contrast, other similar compounds may have different backbones, such as methacryloxyethyl groups, which can affect their solubility and reactivity. The presence of the L-alanine moiety in this compound makes it particularly suitable for biological applications .
Properties
CAS No. |
819863-37-1 |
|---|---|
Molecular Formula |
C6H13NO5S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
(2S)-2-(3-sulfopropylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO5S/c1-5(6(8)9)7-3-2-4-13(10,11)12/h5,7H,2-4H2,1H3,(H,8,9)(H,10,11,12)/t5-/m0/s1 |
InChI Key |
PBUXLNJKWIUUMX-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NCCCS(=O)(=O)O |
Canonical SMILES |
CC(C(=O)O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


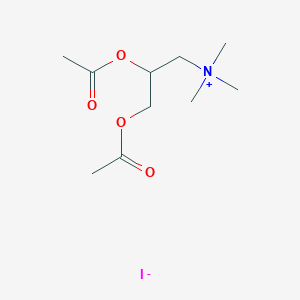
![1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15157988.png)
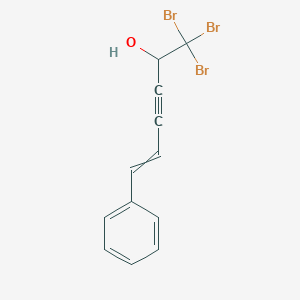
![3-(2-carbamoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15157999.png)
![1-(2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B15158002.png)
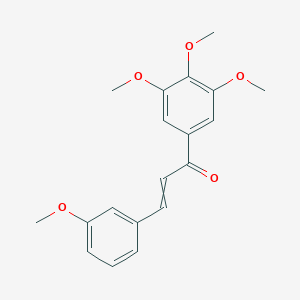
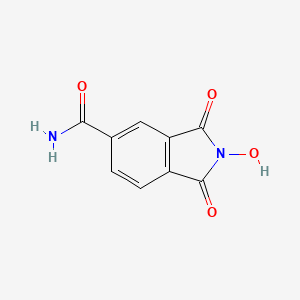
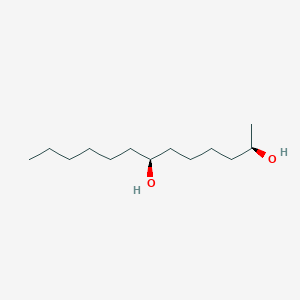
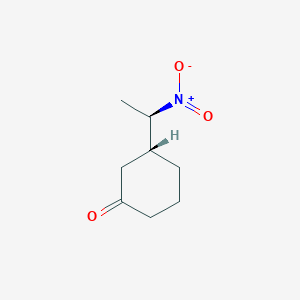

![4-[(4-Prop-2-ynoxyphenyl)methyl]phenol](/img/structure/B15158038.png)
![[3,4-Bis(acetyloxy)-6-[(6-{[(benzyloxy)carbonyl]amino}hexyl)oxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B15158039.png)
![1-propyl-9H-pyrido[3,4-b]indole](/img/structure/B15158047.png)
